Cas no 874782-04-4 (1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone)

1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(2-{[4-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]OXY}PHENYL)ETHANONE
- 1-(2-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)ethanone
- PC300645
- 1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone
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- MDL: MFCD00115019
- Inchi: 1S/C13H9F3N2O2/c1-8(19)9-4-2-3-5-10(9)20-12-17-7-6-11(18-12)13(14,15)16/h2-7H,1H3
- InChI Key: RVMDXFLBDWZKTI-UHFFFAOYSA-N
- SMILES: FC(C1C=CN=C(N=1)OC1C=CC=CC=1C(C)=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 349
- Topological Polar Surface Area: 52.1
1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM527021-5g |
1-(2-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)ethanone |
874782-04-4 | 97% | 5g |
$617 | 2023-02-01 | |
abcr | AB418905-10 g |
1-(2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone |
874782-04-4 | 10g |
€1,118.00 | 2022-03-24 | ||
Key Organics Ltd | AS-9840-50MG |
1-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone |
874782-04-4 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Matrix Scientific | 088665-10g |
1-(2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone |
874782-04-4 | 10g |
$1701.00 | 2023-09-06 | ||
Matrix Scientific | 088665-5g |
1-(2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone |
874782-04-4 | 5g |
$1008.00 | 2023-09-06 | ||
Key Organics Ltd | AS-9840-10MG |
1-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone |
874782-04-4 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Matrix Scientific | 088665-1g |
1-(2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone |
874782-04-4 | 1g |
$286.00 | 2023-09-06 | ||
Crysdot LLC | CD11038497-10g |
1-(2-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)ethanone |
874782-04-4 | 97% | 10g |
$1055 | 2024-07-18 | |
abcr | AB418905-1 g |
1-(2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone |
874782-04-4 | 1g |
€182.00 | 2022-03-24 | ||
TRC | T067755-1000mg |
1-(2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone |
874782-04-4 | 1g |
$ 885.00 | 2022-06-03 |
1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone Related Literature
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
Additional information on 1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone
Comprehensive Overview of 1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone (CAS No. 874782-04-4)
1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone, with the CAS number 874782-04-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of pyrimidine derivatives, which are widely recognized for their biological activity and versatility in drug discovery. The presence of a trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable scaffold for developing novel therapeutics and crop protection agents.
In recent years, the demand for trifluoromethylated compounds has surged due to their unique physicochemical properties. Researchers are particularly interested in 1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone for its potential applications in kinase inhibition and pesticide development. The compound's structure allows for selective interactions with biological targets, a feature highly sought after in precision medicine. Additionally, its pyrimidine core is a common motif in FDA-approved drugs, further highlighting its relevance in modern pharmacology.
The synthesis of CAS 874782-04-4 involves multi-step organic reactions, including aryloxy pyrimidine formation and ketone functionalization. Advanced techniques such as HPLC purification and NMR characterization are employed to ensure high purity and structural integrity. This rigorous quality control is critical for applications in high-throughput screening and structure-activity relationship (SAR) studies, where even minor impurities can skew results.
From an industrial perspective, 1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone is gaining traction as a building block for custom synthesis services. Companies specializing in contract research organizations (CROs) often stock this compound to meet the growing demand from academic and commercial sectors. Its compatibility with cross-coupling reactions and click chemistry further expands its utility in combinatorial chemistry libraries.
Environmental and regulatory considerations are also shaping the discourse around this compound. With increasing focus on green chemistry, researchers are exploring sustainable synthetic routes for pyrimidine-based molecules. The trifluoromethyl group in CAS 874782-04-4 poses unique challenges in terms of biodegradability, prompting studies into eco-friendly alternatives for fluorine incorporation. These efforts align with global initiatives to reduce the environmental footprint of chemical manufacturing.
In the context of drug repurposing, 1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone is being investigated for new therapeutic indications. Computational tools like molecular docking and AI-driven drug discovery platforms are accelerating its evaluation against emerging disease targets. Such approaches are particularly relevant in post-pandemic research, where speed and efficiency in drug development are paramount.
The compound's commercial availability through specialty chemical suppliers has made it accessible to a broader scientific community. However, users frequently search for technical data sheets, safety guidelines, and application protocols to ensure proper handling. Suppliers are increasingly providing these resources alongside COA (Certificate of Analysis) documentation to meet customer needs.
Looking ahead, 1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone is poised to play a pivotal role in advancing precision agriculture and personalized medicine. Its structural features make it an ideal candidate for covalent inhibitor design and proteolysis-targeting chimera (PROTAC) development. As research continues to uncover its full potential, this compound will likely remain at the forefront of small molecule innovation.
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